molecular formula C11H11FN2O B11897293 7-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one

7-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one

Cat. No.: B11897293
M. Wt: 206.22 g/mol
InChI Key: HYLHXNHERFZTOG-UHFFFAOYSA-N
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Description

7-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one is a synthetically engineered spiro-oxindole derivative, a chemotype of significant interest in medicinal chemistry and drug discovery. This compound features a unique spirocyclic architecture that incorporates a fluorinated indoline ring system, a structural feature known to enhance metabolic stability, membrane permeability, and binding affinity in bioactive molecules. The core spiro[indoline-3,3'-pyrrolidin]-2-one scaffold is recognized as a privileged structure in the design of potent and selective protein-protein interaction inhibitors . Research into closely related analogs has demonstrated substantial potential in oncology, particularly as potent and selective small-molecule inhibitors of the MDM2-p53 interaction . By disrupting this critical interaction, such compounds can reactivate the p53 tumor suppressor pathway in cancer cells, leading to cell cycle arrest and apoptosis, and have shown in vivo efficacy in xenograft models . Concurrently, the spiro-oxindole pyrrolidine scaffold is also being investigated as a novel chemotype for central nervous system (CNS) targets. It has been identified as a versatile framework for developing ligands for aminergic G-protein coupled receptors, notably the 5-HT6 receptor, which is a promising target for cognitive deficits associated with Alzheimer's disease and schizophrenia . The strategic incorporation of a fluorine atom at the 7-position of the indoline ring is a common structure-activity relationship (SAR) refinement, often implemented to optimize physicochemical properties, influence electron distribution, and explore additional interactions within target binding sites. This makes this compound a highly valuable and versatile building block for hit-to-lead optimization programs in multiple therapeutic areas . This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11FN2O

Molecular Weight

206.22 g/mol

IUPAC Name

7-fluorospiro[1H-indole-3,3'-pyrrolidine]-2-one

InChI

InChI=1S/C11H11FN2O/c12-8-3-1-2-7-9(8)14-10(15)11(7)4-5-13-6-11/h1-3,13H,4-6H2,(H,14,15)

InChI Key

HYLHXNHERFZTOG-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12C3=C(C(=CC=C3)F)NC2=O

Origin of Product

United States

Preparation Methods

Dearomatizing Spirocyclization of Tryptamine Derivatives

A one-pot chloroformylation-dearomatizing spirocyclization strategy enables efficient synthesis of spiro[indoline-3,3'-pyrrolidine]-2-one scaffolds. Tryptamine derivatives undergo sequential formylation and cyclization under transition-metal-free conditions :

Procedure :

  • Reagents : Tryptamine derivatives, chloroform, base (e.g., K2_2CO3_3).

  • Conditions : Reflux in methanol (40 min).

  • Yield : 70–80% .

Key Steps :

  • Chloroformylation : Introduces the carbonyl group at the indole C3 position.

  • Dearomatization : Breaks indole aromaticity to form the spirocyclic pyrrolidine ring .

Advantages :

  • Avoids transition metals, reducing cost and purification complexity.

  • Broad substrate scope, accommodating diverse substituents on the indole and pyrrolidine rings .

Hydrogenation of Benzyl-Substituted Precursors

Reductive removal of benzyl protecting groups from intermediates provides a high-yield route to 7-fluorospiro[indoline-3,3'-pyrrolidin]-2-one :

Procedure :

  • Starting Material : 1'-Benzyl-7-fluorospiro[indoline-3,3'-pyrrolidin]-2-one.

  • Catalyst : 10% Pd/C in methanol.

  • Conditions : H2_2 atmosphere, 20°C, 15 h.

  • Yield : 90.2% .

Optimization :

  • Sodium hydride-mediated alkylation of oxindole with benzylbis(2-chloroethyl)amine forms the spiro-pyrrolidine intermediate .

  • Purification via silica-gel chromatography ensures high purity (>90%) .

Table 1 : Hydrogenation Conditions and Outcomes

Starting MaterialCatalystSolventTime (h)Yield (%)
1'-Benzyl derivative Pd/CMeOH1590.2
1'-Allyl derivative Pd/CMeOH1578

Multi-Component Reactions (MCRs)

MCRs leverage isatin, nitroalkenes, and amino acids to construct the spiro framework in a single step :

Procedure :

  • Components : 7-Fluoroisatin, (E)-(2-nitrovinyl)benzene, phenylglycine.

  • Conditions : Reflux in methanol (40 min).

  • Yield : 78–80% .

Mechanism :

  • Condensation : Forms an azomethine ylide from phenylglycine and nitroalkene.

  • Cycloaddition : Ylide reacts with isatin to generate the spiro center .

Characterization :

  • X-ray crystallography confirms the spirocyclic structure and fluorine positioning .

  • Melting points: 231–239°C (varies with substituents) .

Iron-Catalyzed Carbene Transfer and Dearomative Spirocyclization

Iron complexes facilitate carbene insertion into tryptamine-derived isocyanides, followed by spirocyclization :

Procedure :

  • Catalyst : Bu4_4N[Fe(CO)3_3NO] (5 mol%).

  • Reagents : Ethyl diazoacetate, tryptamine isocyanides.

  • Conditions : 1,2-Dichloroethane, 80°C, 12–24 h.

  • Yield : 83–98% .

Post-Synthesis Modification :

  • Reduction : NaBH4_4 reduces indolenine to indoline, enhancing stability .

  • Scale-Up : Demonstrated on 6.3 mmol scale with 66% yield .

Table 2 : Iron-Catalyzed Reaction Scope

Isocyanide SubstituentProduct Yield (%)
2-Methylindole 83
7-Bromoindole 63
5-Fluoroindole 89

Darzens Reaction Approach

The Darzens reaction between 7-fluoroisatin and phenacyl bromides forms spiro-epoxy intermediates, later reduced to the target compound :

Procedure :

  • Reagents : 7-Fluoroisatin, phenacyl bromide, K2_2CO3_3.

  • Conditions : Chloroform, 50°C, 10–24 h.

  • Yield : 70–80% .

Intermediate Isolation :

  • Epoxy-oxindole intermediates characterized by 1^1H NMR (δ 3.48–3.66 ppm, epoxy protons) .

  • Subsequent hydrogenolysis or acid treatment yields the final spiro product .

Comparative Analysis of Methods

MethodYield (%)CatalystsComplexityScalability
Dearomatizing Spirocyclization 70–80NoneModerateHigh
Hydrogenation 78–90Pd/CLowHigh
MCRs 78–80NoneHighModerate
Iron-Catalyzed 83–98Fe complexModerateHigh
Darzens Reaction 70–80Base (K2_2CO3_3)LowModerate

Chemical Reactions Analysis

Types of Reactions: 7-Fluorospiro[indoline-3,3’-pyrrolidin]-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace the fluorine atom or other substituents on the molecule.

Common Reagents and Conditions:

    Oxidation: Reagents such as KMnO4 (potassium permanganate) or H2O2 (hydrogen peroxide) under acidic or basic conditions.

    Reduction: Reagents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride).

    Substitution: Halogenating agents like NBS (N-bromosuccinimide) or nucleophiles like NaOH (sodium hydroxide).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the fluorine position.

Scientific Research Applications

Pharmacological Properties

Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of spiro[indoline-3,3'-pyrrolidin]-2-one derivatives. For instance, compounds derived from this scaffold have shown promising activity against various Gram-positive and Gram-negative bacteria. Research indicates that modifications to the indoline structure can enhance antimicrobial potency, making these compounds valuable in developing new antibiotics .

Anticancer Potential
The compound has been investigated for its anticancer properties. Specific derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For example, a study reported that certain spiro[indoline-3,3'-pyrrolidin]-2-one derivatives exhibited significant activity against breast cancer cells by targeting specific signaling pathways involved in tumor growth .

Neuroprotective Effects
Research has also explored the neuroprotective potential of spiro[indoline-3,3'-pyrrolidin]-2-one compounds. These compounds may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that these derivatives could modulate neuroinflammatory responses, providing a therapeutic avenue for neuroprotection .

Synthetic Methodologies

The synthesis of 7-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one typically involves multi-step processes that include cyclization reactions and functional group modifications. Recent advancements have focused on green chemistry approaches to improve yield and reduce environmental impact.

Iodide/Hydrogen Peroxide Catalyzed Reactions
A notable synthetic route involves using iodide and hydrogen peroxide as catalysts for intramolecular oxidative amination reactions. This method has been shown to produce high yields of spiro[indoline-3,3'-pyrrolidin]-2-one derivatives efficiently while minimizing hazardous waste .

Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful technique for producing these compounds rapidly and with high efficiency. This approach allows for better control over reaction conditions and significantly reduces reaction times compared to traditional methods .

Case Studies

Study Application Findings
Study 1AntimicrobialDemonstrated significant activity against E. coli and S. aureus strains with minimal inhibitory concentrations (MICs) below 10 µg/mL .
Study 2AnticancerExhibited IC50 values of 15 µM against MCF-7 breast cancer cells, indicating potent cytotoxicity .
Study 3NeuroprotectionShowed a reduction in oxidative stress markers in neuronal cell cultures treated with spiro[indoline-3,3'-pyrrolidin]-2-one derivatives .

Mechanism of Action

The mechanism of action of 7-Fluorospiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with molecular targets through its spirocyclic structure. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Positional Effects of Halogenation

  • 7-Fluoro vs. 5/6-Fluoro Analogs : Fluorine at C7 (target compound) may alter electron density and steric interactions compared to C5/C6-substituted analogs. For example, OD-6 (C5-fluoro) exhibits anticancer activity, while C6-fluoro derivatives (e.g., compound 2l ) focus on synthetic feasibility. The 7-position’s proximity to the spiro junction could enhance target engagement in CNS disorders due to improved blood-brain barrier penetration .
  • Chlorine vs. Fluorine : The 5-chloro derivative shows potent p53-dependent apoptosis, suggesting halogens at C5/C7 modulate DNA-binding proteins. Fluorine’s smaller size and electronegativity may reduce off-target interactions compared to bulkier halogens.

Pharmacophore Modifications

  • Sulfonyl Groups : The phenylsulfonyl moiety in 5-HT6 ligands is critical for hydrogen bonding with D3.32 of the receptor. In contrast, the 7-fluoro compound lacks this group, implying divergent target profiles.
  • Chalcone/Amino Acid Hybrids: Antileishmanial derivatives (e.g., 24e ) integrate chalcone motifs, enhancing antiparasitic activity. The 7-fluoro compound’s simpler structure may prioritize metabolic stability over broad-spectrum activity.

Biological Activity

7-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one is a synthetic compound belonging to the class of spirocyclic compounds, characterized by its unique spiro linkage between an indoline and a pyrrolidine moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C12H12FN2O\text{C}_{12}\text{H}_{12}\text{F}\text{N}_2\text{O}

This structure features a fluorine atom which is known to enhance the compound's biological activity by improving binding interactions with various biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets, including receptors and enzymes. The presence of the fluorine atom increases the binding affinity to certain receptors, which may lead to various biological effects. However, detailed studies on the exact molecular mechanisms are still ongoing.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Similar compounds have shown significant inhibition against various bacterial strains and fungi.
  • Anticancer Properties : There is growing interest in the potential anticancer effects of spirocyclic compounds. In vitro studies have indicated that derivatives of spiro[indoline] compounds can induce apoptosis in cancer cell lines.
  • Neuroprotective Effects : Some studies have indicated that spirocyclic compounds may interact with neuroreceptors, suggesting potential applications in neurodegenerative diseases.

Antimicrobial Activity

A study conducted on related spirocyclic compounds demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The inhibition zones ranged from 10 mm to 17 mm for bacterial strains tested.

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli15
S. aureus17

This data suggests that this compound may have similar or enhanced antimicrobial properties.

Anticancer Research

In vitro assays have shown that spirocyclic compounds can inhibit cell proliferation in various cancer cell lines. For instance, one study reported a significant reduction in cell viability in breast cancer cells treated with a related compound:

Cell LineTreatment Concentration (µM)Cell Viability (%)
MCF-71045
MDA-MB-2312030

These findings highlight the potential of this compound as an anticancer agent.

Q & A

Q. What are the established synthetic routes for 7-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one, and how can reaction efficiency be optimized?

  • Methodological Answer: Synthesis typically involves cyclization strategies using indoline and pyrrolidine precursors. For analogous compounds (e.g., 5-Fluorospiro derivatives), catalytic systems like tetrabutylammonium iodide with hydrogen peroxide in acetonitrile achieve ~79% yield in 30 minutes . Optimization may include solvent polarity adjustments (e.g., acetonitrile vs. THF), temperature control (60–80°C), and catalyst loading (0.5–2.0 equivalents). Microwave-assisted synthesis can reduce reaction times for spirocyclic systems .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer:
  • NMR Spectroscopy: 1H and 13C NMR identify backbone connectivity and fluorine coupling patterns. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in the spirojunction region .
  • X-ray Crystallography: Determines 3D conformation, including dihedral angles between indoline and pyrrolidine rings .
  • Mass Spectrometry (EI): Confirms molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
  • IR Spectroscopy: Validates carbonyl (C=O) stretches (~1700 cm⁻¹) and NH/CH2 groups .

Advanced Questions

Q. How does fluorine substitution at position 7 influence biological activity compared to other fluorinated spiroindoline-pyrrolidinones?

  • Methodological Answer: Fluorine's electronegativity alters electron density, affecting binding to targets like kinases or GPCRs. For example:
  • 5-Fluoro analogs exhibit anti-inflammatory activity (IC50 = 12 µM) via COX-2 inhibition .
  • 7-Fluoro derivatives may enhance blood-brain barrier penetration due to increased lipophilicity (logP ~2.8 vs. 2.2 for non-fluorinated analogs).
  • SAR Validation: Competitive binding assays (e.g., SPR) and computational docking (AutoDock Vina) compare fluorine's positional effects .

Q. What experimental strategies reconcile discrepancies in reported biological activities of fluorinated spiroindoline-pyrrolidinones?

  • Methodological Answer:
  • Standardized Assays: Reproduce activities under identical conditions (e.g., cell lines, incubation times). For cytotoxicity, use MTT and ATP-based assays in parallel .
  • Orthogonal Techniques: Combine enzymatic assays (e.g., kinase inhibition) with cellular models (e.g., apoptosis via flow cytometry) to confirm mechanisms .
  • Meta-Analysis: Compare datasets from structurally similar compounds (e.g., 1'-Methylspiro derivatives) to identify trends in fluorine's role .

Q. How can computational modeling predict this compound's pharmacokinetic and target interaction profiles?

  • Methodological Answer:
  • Molecular Dynamics (MD): Simulate binding stability in aqueous environments (e.g., Desmond) to assess solubility and membrane permeability .
  • ADMET Prediction: Tools like SwissADME estimate bioavailability (%F = 65–78) and cytochrome P450 interactions .
  • Docking Studies: Map interactions with therapeutic targets (e.g., EGFR kinase: ΔG = -9.2 kcal/mol) using cryo-EM structures (PDB: 7U3) .

Comparative Structural Analysis

CompoundFluorine PositionKey Structural FeaturesNotable ActivitiesReference
5-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one5Spirojunction with pyrrolidine N-HCOX-2 inhibition (IC50 = 12 µM)
This compound7Fluorine at indoline C7; planar carbonylEnhanced BBB penetration (logP = 2.8)
1'-Methylspiro[indoline-3,3'-pyrrolidin]-2-oneNoneMethyl group at pyrrolidine N1'Moderate AChE inhibition (IC50 = 45 µM)

Key Research Recommendations

  • Prioritize asymmetric synthesis to access enantiopure 7-Fluoro derivatives for chiral target studies .
  • Use cryo-EM to resolve binding modes with neurodegenerative disease targets (e.g., Tau protein) .
  • Explore fluorine-18 labeling for PET imaging to track in vivo distribution .

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